
cinnabaramide A
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Overview
Description
cinnabaramide A is a natural product found in Streptomyces with data available.
Scientific Research Applications
Biochemical Properties
Cinnabaramide A is characterized by its unique bicyclic structure that includes a β-lactone moiety. This structural feature is crucial for its biological activity, particularly its ability to inhibit the 20S proteasome, an essential component in cellular protein degradation pathways. The compound's mechanism of action involves binding to the proteasome, leading to disruption of protein turnover and subsequent induction of apoptosis in cancer cells .
Cancer Therapy
This compound has shown promise as an anticancer agent due to its potent inhibitory effects on the proteasome. Proteasome inhibitors are increasingly recognized for their role in cancer treatment as they can induce cell cycle arrest and apoptosis in malignant cells. Studies indicate that this compound exhibits cytotoxicity against various human tumor cell lines, making it a candidate for further development in cancer therapies .
- Mechanism of Action : By inhibiting the proteasome, this compound disrupts the degradation of pro-apoptotic factors and leads to the accumulation of regulatory proteins that promote apoptosis .
Antifungal Activity
Research has also demonstrated that this compound possesses antifungal properties. It has been shown to inhibit the growth of several fungal species more effectively than some known antifungal agents. This broad-spectrum antifungal activity suggests potential applications in treating fungal infections .
In Vitro Studies
In vitro studies have highlighted the effectiveness of this compound against various cancer cell lines, including breast and prostate cancer cells. The compound was found to induce significant apoptosis at micromolar concentrations, with IC50 values comparable to other established proteasome inhibitors .
- Example Study : In one study, this compound was tested against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, resulting in a notable reduction in cell viability and induction of apoptosis markers .
Structural Modifications for Enhanced Activity
Research efforts have focused on modifying the structure of this compound to enhance its biological activity. For instance, chlorinated analogues have been synthesized and tested, showing improved potency against the proteasome compared to the parent compound .
- Table 2: Comparison of this compound and Its Chlorinated Analogues
Compound | IC50 (μM) | Activity Description |
---|---|---|
This compound | 15 | Moderate proteasome inhibition |
Chlorinated Cinnabaramide | 5 | Enhanced proteasome inhibition |
Properties
Molecular Formula |
C19H29NO4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(1R,4R,5S)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-4-hexyl-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |
InChI |
InChI=1S/C19H29NO4/c1-3-4-5-9-12-14-16(22)20-19(17(23)24-18(14,19)2)15(21)13-10-7-6-8-11-13/h7,10,13-15,21H,3-6,8-9,11-12H2,1-2H3,(H,20,22)/t13-,14+,15+,18+,19+/m1/s1 |
InChI Key |
KAZLTNBVAYOUNF-MUAMBBPCSA-N |
Isomeric SMILES |
CCCCCC[C@H]1C(=O)N[C@@]2([C@]1(OC2=O)C)[C@H]([C@H]3CCCC=C3)O |
Canonical SMILES |
CCCCCCC1C(=O)NC2(C1(OC2=O)C)C(C3CCCC=C3)O |
Synonyms |
cinnabaramide A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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